![molecular formula C6H10O4 B2371349 2-[(3S)-oxolan-3-yl]oxyacetic acid CAS No. 1309165-99-8](/img/structure/B2371349.png)

2-[(3S)-oxolan-3-yl]oxyacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

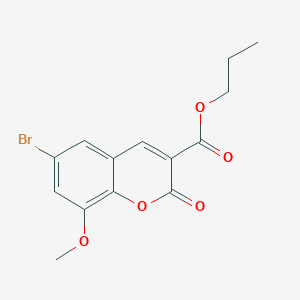

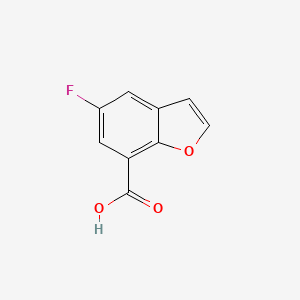

“2-[(3S)-oxolan-3-yl]oxyacetic acid”, also known as (S)-(+)-2-(3-oxolanyl) glyoxylic acid, is a chiral alpha-hydroxy acid. It has a molecular formula of C6H10O4 .

Molecular Structure Analysis

The molecular structure of “this compound” is described by its InChI code: 1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 . This indicates that it has a tetrahydrofuran ring (oxolan) with an oxyacetic acid group attached to it.

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 146.14 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

科学的研究の応用

Enzyme Inhibition and Neurotransmitter Modulation

- Amino-oxyacetic acid, a derivative of 2-[(3S)-oxolan-3-yl]oxyacetic acid, inhibits γ-aminobutyric acid-α-ketoglutaric acid transaminase in both E. coli and mammalian brains. This inhibition is competitive and leads to increased brain concentrations of γ-aminobutyric acid (GABA), an important neurotransmitter (Wallach, 1961).

Radioactive Material Separation

- Sym-Dibenzo-16-crown-5-oxyacetic acid and its analogs, structurally related to this compound, are effective in separating Y^3+ from Sr^2+ in aqueous solutions, with the potential for purifying radioactive materials (Wood et al., 1993).

Chemical Structure Studies

- Studies on derivatives like (cyclohexylideneamino)oxyacetic acid and [chloro(phenyl)methyleneamino]oxyacetic acid focus on their molecular structure, highlighting hydrogen-bonded dimers and aromatic pi-pi stacking interactions, which are essential for understanding complex chemical behaviors (Glidewell et al., 2004).

Fungicidal Activity

- Novel derivatives containing oxyacetic acid moieties, like 1,5-diaryl-1H-pyrazol-3-oxy derivatives, have shown moderate inhibitory activity against Gibberella zeae, a plant pathogen, indicating potential agricultural applications (Liu et al., 2012).

Organic Synthesis

- The compound has been used in the synthesis of diverse organic molecules, including O-(thiaxanthon-2-yl)-oxyacetate, showcasing its versatility as a building block in organic chemistry (Xiao-lin, 2009).

Drug Development

- Derivatives of this compound have been explored in the development of pharmaceuticals, such as inhibitors of lactic dehydrogenase for potential anticancer and antidiabetic applications (Delgado et al., 2019).

Safety and Hazards

特性

IUPAC Name |

2-[(3S)-oxolan-3-yl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEMYDVVPYLDBT-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)

![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)

![3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2371278.png)

![(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2371279.png)

![2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2371282.png)

![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)